molecular formula C21H19ClFNO3 B11392366 2-(4-chloro-3-methylphenoxy)-N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)acetamide

2-(4-chloro-3-methylphenoxy)-N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)acetamide

Cat. No.: B11392366
M. Wt: 387.8 g/mol
InChI Key: RZONENDPRMIWMZ-UHFFFAOYSA-N
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Description

2-(4-chloro-3-methylphenoxy)-N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)acetamide is a synthetic organic compound that belongs to the class of acetamides It is characterized by the presence of a chlorinated phenoxy group, a fluorinated benzyl group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3-methylphenoxy)-N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the phenoxy intermediate: Reacting 4-chloro-3-methylphenol with an appropriate acylating agent.

    Introduction of the benzyl group: Using a nucleophilic substitution reaction to attach the 4-fluorobenzyl group.

    Incorporation of the furan ring: Employing a coupling reaction to introduce the furan-2-ylmethyl moiety.

    Final acetamide formation: Combining the intermediates under suitable conditions to form the final acetamide compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-3-methylphenoxy)-N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: Potentially leading to the formation of oxidized derivatives.

    Reduction: Reducing agents could convert certain functional groups to their corresponding reduced forms.

    Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Possible applications in drug development, particularly for targeting specific biological pathways.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)acetamide would depend on its specific interactions with molecular targets. These could include:

    Binding to enzymes or receptors: Modulating their activity.

    Interacting with cellular pathways: Affecting signal transduction or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chloro-3-methylphenoxy)-N-(benzyl)-N-(furan-2-ylmethyl)acetamide: Lacks the fluorine atom.

    2-(4-chlorophenoxy)-N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)acetamide: Lacks the methyl group.

    2-(4-chloro-3-methylphenoxy)-N-(4-fluorobenzyl)-N-(phenylmethyl)acetamide: Replaces the furan ring with a phenyl group.

Uniqueness

The presence of both the fluorine atom and the furan ring in 2-(4-chloro-3-methylphenoxy)-N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)acetamide may confer unique properties, such as enhanced binding affinity or selectivity for certain biological targets.

Properties

Molecular Formula

C21H19ClFNO3

Molecular Weight

387.8 g/mol

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-[(4-fluorophenyl)methyl]-N-(furan-2-ylmethyl)acetamide

InChI

InChI=1S/C21H19ClFNO3/c1-15-11-18(8-9-20(15)22)27-14-21(25)24(13-19-3-2-10-26-19)12-16-4-6-17(23)7-5-16/h2-11H,12-14H2,1H3

InChI Key

RZONENDPRMIWMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)N(CC2=CC=C(C=C2)F)CC3=CC=CO3)Cl

Origin of Product

United States

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